molecular formula C19H16ClN5O3 B12908921 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- CAS No. 57630-88-3

4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy-

Cat. No.: B12908921
CAS No.: 57630-88-3
M. Wt: 397.8 g/mol
InChI Key: PAFKBPSLZRVEME-UHFFFAOYSA-N
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Description

4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring, an acetamide group, and several functional groups that contribute to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Ring: Starting from simple precursors like urea and β-diketones, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Functionalization with Aminocarbonyl and Chlorophenyl Groups: These groups can be added through nucleophilic substitution reactions, often using reagents like chloroaniline and isocyanates.

    Hydroxylation: The final hydroxylation step can be achieved using hydroxylamine or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology

Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structural features suggest potential interactions with proteins and nucleic acids.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry

Industrially, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of the hydroxyl and amino groups suggests potential for forming strong interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-phenyl-N-hydroxy-: Similar structure but lacks the chlorophenyl group.

    4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-methylphenyl)-N-hydroxy-: Similar structure with a methyl group instead of chlorine.

Uniqueness

The presence of the 4-chlorophenyl group in 4-Pyrimidineacetamide, 6-((2-(aminocarbonyl)phenyl)amino)-2-(4-chlorophenyl)-N-hydroxy- distinguishes it from similar compounds, potentially altering its reactivity and biological activity. This unique feature could enhance its binding affinity to certain targets or modify its chemical stability.

Properties

CAS No.

57630-88-3

Molecular Formula

C19H16ClN5O3

Molecular Weight

397.8 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-6-[2-(hydroxyamino)-2-oxoethyl]pyrimidin-4-yl]amino]benzamide

InChI

InChI=1S/C19H16ClN5O3/c20-12-7-5-11(6-8-12)19-22-13(10-17(26)25-28)9-16(24-19)23-15-4-2-1-3-14(15)18(21)27/h1-9,28H,10H2,(H2,21,27)(H,25,26)(H,22,23,24)

InChI Key

PAFKBPSLZRVEME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=NC(=NC(=C2)CC(=O)NO)C3=CC=C(C=C3)Cl

Origin of Product

United States

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